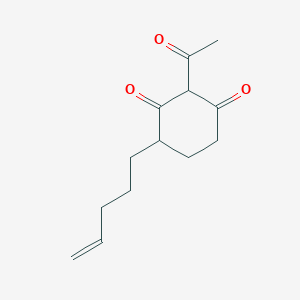![molecular formula C54H100O12 B14454229 [3-[3-[2,3-Di(nonanoyloxy)propoxy]-2-nonanoyloxypropoxy]-2-nonanoyloxypropyl] nonanoate CAS No. 72347-87-6](/img/no-structure.png)
[3-[3-[2,3-Di(nonanoyloxy)propoxy]-2-nonanoyloxypropoxy]-2-nonanoyloxypropyl] nonanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-[3-[2,3-Di(nonanoyloxy)propoxy]-2-nonanoyloxypropoxy]-2-nonanoyloxypropyl] nonanoate is a complex organic compound characterized by multiple ester linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-[3-[2,3-Di(nonanoyloxy)propoxy]-2-nonanoyloxypropoxy]-2-nonanoyloxypropyl] nonanoate typically involves esterification reactions. The process begins with the preparation of nonanoic acid and its subsequent conversion to nonanoyl chloride using thionyl chloride. The nonanoyl chloride is then reacted with glycerol to form the intermediate compounds. These intermediates undergo further esterification with additional nonanoic acid to yield the final product. The reaction conditions often require a catalyst, such as sulfuric acid, and are conducted under reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, and ensures higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
[3-[3-[2,3-Di(nonanoyloxy)propoxy]-2-nonanoyloxypropoxy]-2-nonanoyloxypropyl] nonanoate undergoes various chemical reactions, including:
Hydrolysis: This reaction involves the breakdown of the ester linkages in the presence of water, yielding nonanoic acid and glycerol.
Oxidation: The compound can be oxidized to form nonanoic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the reagent.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: Nonanoic acid and glycerol.
Oxidation: Nonanoic acid derivatives.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers.
Wissenschaftliche Forschungsanwendungen
[3-[3-[2,3-Di(nonanoyloxy)propoxy]-2-nonanoyloxypropoxy]-2-nonanoyloxypropyl] nonanoate has diverse applications in scientific research:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its potential role in lipid metabolism and as a substrate for enzyme studies.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as a plasticizer in polymer manufacturing.
Wirkmechanismus
The mechanism of action of [3-[3-[2,3-Di(nonanoyloxy)propoxy]-2-nonanoyloxypropoxy]-2-nonanoyloxypropyl] nonanoate involves its interaction with specific molecular targets. The ester groups in the compound can undergo hydrolysis, releasing nonanoic acid and glycerol, which can then participate in various metabolic pathways. The compound’s ability to form stable complexes with other molecules also plays a crucial role in its mechanism of action, particularly in drug delivery applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [3-[3-[2,3-Di(octanoyloxy)propoxy]-2-octanoyloxypropoxy]-2-octanoyloxypropyl] octanoate
- [3-[3-[2,3-Di(decanoyloxy)propoxy]-2-decanoyloxypropoxy]-2-decanoyloxypropyl] decanoate
Uniqueness
Compared to similar compounds, [3-[3-[2,3-Di(nonanoyloxy)propoxy]-2-nonanoyloxypropoxy]-2-nonanoyloxypropyl] nonanoate is unique due to its specific chain length and the resulting physical and chemical properties. The nonanoic acid chains provide a balance between hydrophobicity and hydrophilicity, making the compound suitable for various applications, including as a plasticizer and in drug delivery systems.
Eigenschaften
| 72347-87-6 | |
Molekularformel |
C54H100O12 |
Molekulargewicht |
941.4 g/mol |
IUPAC-Name |
[3-[3-[2,3-di(nonanoyloxy)propoxy]-2-nonanoyloxypropoxy]-2-nonanoyloxypropyl] nonanoate |
InChI |
InChI=1S/C54H100O12/c1-6-11-16-21-26-31-36-50(55)62-45-48(65-53(58)39-34-29-24-19-14-9-4)43-60-41-47(64-52(57)38-33-28-23-18-13-8-3)42-61-44-49(66-54(59)40-35-30-25-20-15-10-5)46-63-51(56)37-32-27-22-17-12-7-2/h47-49H,6-46H2,1-5H3 |
InChI-Schlüssel |
JPCPHRJXQOXLQE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(=O)OCC(COCC(COCC(COC(=O)CCCCCCCC)OC(=O)CCCCCCCC)OC(=O)CCCCCCCC)OC(=O)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(Phenylsulfanyl)methyl]pyridine](/img/structure/B14454179.png)
![1-[2-(Diphenylmethoxy)ethyl]azepane](/img/structure/B14454181.png)
![Benzo[f]quinoxalin-6(2H)-one, 5-chloro-3,4-dihydro-](/img/structure/B14454197.png)
![Methyl 4-[1-(2-carbamoylaziridin-1-yl)ethenyl]benzoate](/img/structure/B14454201.png)
![3,3'-(Ethane-1,2-diyl)bis[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole]](/img/structure/B14454213.png)
